N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-4-30-21-15-17(16-22(31-5-2)24(21)32-6-3)25(29)27-19-12-8-7-11-18(19)26-28-20-13-9-10-14-23(20)33-26/h7-16H,4-6H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFXOKBVBSVVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzenethiol Derivatives
A widely adopted method involves the condensation of 2-aminobenzenethiol with ortho-substituted benzaldehyde derivatives under acidic conditions. For this target compound, 2-aminobenzenethiol reacts with 2-nitrobenzaldehyde in polyphosphoric acid (PPA) at 220°C for 4–6 hours, achieving cyclization to form 2-(2-nitrophenyl)-1,3-benzothiazole. Subsequent reduction of the nitro group to an amine is accomplished using hydrogen gas over palladium-on-carbon (Pd/C) in ethanol, yielding 2-(2-aminophenyl)-1,3-benzothiazole with >85% purity.
Key Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 220°C |
| Catalyst | Polyphosphoric acid |
| Reaction Time | 4–6 hours |
| Reduction Catalyst | 10% Pd/C |
| Reduction Pressure | 1 atm H₂ |
Amide Coupling with 3,4,5-Triethoxybenzoic Acid
The second critical step involves forming the amide bond between 2-(2-aminophenyl)-1,3-benzothiazole and 3,4,5-triethoxybenzoic acid. Two principal methods dominate the literature:
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C for 1 hour, followed by addition of the benzothiazole-amine intermediate. The reaction proceeds at room temperature for 12–16 hours, yielding the target compound with 72–78% isolated yield.
Reagent Stoichiometry
| Component | Molar Equivalence |
|---|---|
| 3,4,5-Triethoxybenzoic Acid | 1.0 |
| EDC | 1.2 |
| HOBt | 1.1 |
| Benzothiazole Amine | 1.0 |
Schlenk Techniques for Moisture-Sensitive Conditions
For oxygen-sensitive substrates, Schlenk line methodologies employ 2-(7-aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent in anhydrous dimethylformamide (DMF). Reactions are conducted under nitrogen at −20°C for 30 minutes, warming gradually to 25°C over 6 hours. This approach achieves 81–84% yield with enhanced regioselectivity.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash column chromatography using silica gel (230–400 mesh) and a gradient eluent system of ethyl acetate/hexane (1:3 to 1:1 v/v). The target compound typically elutes at Rf = 0.42 (TLC, ethyl acetate/hexane 1:1).
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃)
- δ 8.21 (d, J = 8.4 Hz, 1H, benzothiazole-H)
- δ 7.89–7.82 (m, 2H, aromatic-H)
- δ 6.71 (s, 2H, triethoxybenzene-H)
- δ 4.18–4.05 (q, 6H, OCH₂CH₃)
- δ 1.49–1.42 (t, 9H, OCH₂CH₃)
13C NMR (100 MHz, CDCl₃)
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Pathways
One-Pot Tandem Reactions
Recent advances employ tandem Ullman coupling-cyclization sequences. Copper(I) iodide (CuI) catalyzes the coupling of 2-iodoaniline with 3,4,5-triethoxybenzamide in dimethyl sulfoxide (DMSO) at 120°C for 8 hours, followed by in-situ cyclization with elemental sulfur to form the benzothiazole ring. This method reduces purification steps but yields slightly lower quantities (65–68%).
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) accelerates the amide coupling step to 20 minutes with comparable yields (75–78%). This method reduces thermal degradation of the triethoxy groups.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Pilot-scale studies demonstrate that continuous flow systems enhance reproducibility:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 9.2 |
| Atom Economy | 64% | 71% |
| Solvent Waste (L/kg) | 120 | 45 |
Challenges and Limitations
Steric Hindrance in Amide Formation
The ortho-substitution pattern on both aromatic rings creates steric congestion, necessitating excess coupling reagents (1.5–2.0 eq) to drive reactions to completion.
Stability of Triethoxy Groups
Prolonged heating above 130°C induces ethoxy group cleavage, requiring strict temperature control during vacuum distillation.
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. In antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzothiazole-containing benzamides. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and reported biological activities.
Positional Isomers: Substitution on the Phenyl Ring
- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide (ChemDiv ID: D344-6094)
- Structural difference : The benzothiazole group is attached to the para-position of the phenyl ring instead of the ortho-position.
- Impact : Para-substitution may alter binding affinity due to steric and electronic effects. For instance, para-substituted analogs often exhibit improved solubility but reduced steric hindrance compared to ortho-substituted derivatives .
- Molecular weight : 462.57 g/mol (identical to the target compound).
Functional Group Modifications
- N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide Structural difference: Incorporates a triazole ring and a thioether-linked benzothiazole group. Molecular weight: 648.76 g/mol (higher due to the triazole and additional substituents).
Substituent Variations on the Benzamide Group
- N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide
- Structural difference : Replaces benzothiazole with benzoxazole and introduces a hydroxyl group on the phenyl ring.
- Impact : The hydroxyl group improves hydrophilicity, while benzoxazole may reduce electron-withdrawing effects compared to benzothiazole, altering target selectivity .
- Molecular weight : 420.41 g/mol (lower due to the absence of ethoxy groups).
Kinase Inhibition
- AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile): A JNK (c-Jun N-terminal kinase) inhibitor with IC₅₀ values in the nanomolar range. Comparison: The target compound’s triethoxybenzamide group may confer similar kinase affinity but with improved metabolic stability due to reduced oxidation susceptibility .
Enzyme Inhibition
- Cpd D ((1,3-benzothiazol-2-yl)carbamoyl](phenyl)methanesulfonic acid):
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a triethoxybenzamide structure. The synthesis typically involves multi-step organic reactions where key intermediates are formed through condensation reactions and substitutions involving benzothiazole derivatives.
1. Antimicrobial Activity
Numerous studies have identified the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the low micromolar range, indicating potent antibacterial activity .
2. Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. In vitro studies demonstrated that related compounds can inhibit the growth of human breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) with IC50 values as low as 0.06 µM . The mechanism of action often involves apoptosis induction and cell cycle arrest at various phases.
3. Anti-inflammatory Effects
Benzothiazole derivatives have been reported to possess anti-inflammatory properties. For example, some compounds in this class inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models . The anti-inflammatory activity is attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- Receptor Modulation : Some studies suggest that these compounds may interact with various receptors, modulating their activity to exert therapeutic effects.
- Oxidative Stress Induction : Certain derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study conducted on a series of benzothiazole derivatives revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized an MTT assay to evaluate cell viability after treatment with varying concentrations of the compound over 72 hours.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.06 |
| This compound | MDA-MB-468 | 0.62 |
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against various Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with MIC values ranging from 0.5 to 4 µg/mL depending on the bacterial strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 4 |
Q & A
Q. What are the common synthetic routes for preparing N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, and what analytical techniques are essential for confirming its purity and structure?
Methodological Answer: Synthesis typically involves coupling a benzothiazole-containing amine with a triethoxybenzoyl chloride derivative under reflux in solvents like ethanol or dichloromethane. Key steps include:
- Amide bond formation : Reacting 2-(1,3-benzothiazol-2-yl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base (e.g., pyridine) .
- Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the product.
Analytical techniques : - TLC to monitor reaction progress.
- NMR spectroscopy (¹H/¹³C) to confirm connectivity and substituent positions.
- HPLC-MS for purity assessment and molecular weight verification .
Q. How is the molecular structure of this compound characterized using crystallographic methods, and what software tools are recommended for data refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Slow evaporation from a solvent mixture (e.g., methanol/chloroform).
- Data collection : Using a diffractometer (Mo/Kα radiation).
- Refinement :
- ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed between in vitro and in vivo studies for benzothiazole derivatives like this compound?
Methodological Answer: Discrepancies often arise due to differences in solubility, metabolic stability, or bioavailability. Strategies include:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG) or formulation as nanoparticles .
- Metabolic profiling : LC-MS/MS to identify metabolites and modify labile groups (e.g., replacing methoxy with trifluoromethyl to resist demethylation) .
- Pharmacokinetic (PK) studies : Compare plasma half-life and tissue distribution in animal models to refine dosing regimens .
Q. What strategies are effective in optimizing the pharmacokinetic properties of this compound while maintaining its bioactivity?
Methodological Answer:
Q. How do hydrogen bonding patterns and crystal packing influence the stability and bioactivity of this compound?
Methodological Answer:
- Hydrogen bonding analysis :
- Bioactivity implications :
Q. Table 1: Comparison of Structural Analogs and Their Bioactivity
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value (SHELXL) | Mercury CSD Analysis |
|---|---|---|
| R-factor | 0.050 | Packing similarity: 85% |
| Data-to-parameter ratio | 15.3 | Void volume: 12 ų |
| H-bond motifs | N–H···N, C–H···O | Centrosymmetric dimers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
